N-(3,5-difluorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-[(3,5-DIFLUOROPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a synthetic compound that belongs to the class of phenoxy acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-DIFLUOROPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Difluorophenyl Group:
Coupling with Phenoxy Acetamide: The final step involves coupling the intermediate with phenoxy acetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-DIFLUOROPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(3,5-DIFLUOROPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its interactions with biological targets.
Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,5-DIFLUOROPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3,5-DIFLUOROPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE include other phenoxy acetamides and derivatives with similar structural features, such as:
N-Phenylacetamide Derivatives: These compounds share the phenoxy acetamide core structure and exhibit similar chemical properties.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are structurally related and may have comparable biological activities.
Uniqueness
The uniqueness of N-[(3,5-DIFLUOROPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19F2N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H19F2N3O3/c1-12(2)19-24-20(28-25-19)14-3-5-17(6-4-14)27-11-18(26)23-10-13-7-15(21)9-16(22)8-13/h3-9,12H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
XPLYQZCRCDYNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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